molecular formula C8H13N4O4P B12706038 Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt CAS No. 125674-66-0

Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt

Cat. No.: B12706038
CAS No.: 125674-66-0
M. Wt: 260.19 g/mol
InChI Key: UXEDGEOLKNAMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is a compound that features a phosphonic acid group attached to a pyridinyl and isoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt typically involves the reaction of 3-(2-pyridinyl)-5-isoxazole with phosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced phosphonic acid derivatives .

Scientific Research Applications

Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is unique due to its specific combination of pyridinyl and isoxazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

125674-66-0

Molecular Formula

C8H13N4O4P

Molecular Weight

260.19 g/mol

IUPAC Name

diazanium;dioxido-oxo-(3-pyridin-2-yl-1,2-oxazol-5-yl)-λ5-phosphane

InChI

InChI=1S/C8H7N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-3-1-2-4-9-6;;/h1-5H,(H2,11,12,13);2*1H3

InChI Key

UXEDGEOLKNAMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)P(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.